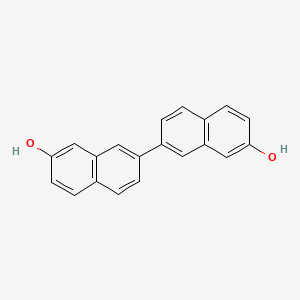![molecular formula C24H20BrClN4OS B11987818 N'-[(E)-1-(4-bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide](/img/structure/B11987818.png)
N'-[(E)-1-(4-bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-1-(4-bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide is a complex organic compound with the molecular formula C24H20BrClN4OS and a molecular weight of 527.874 g/mol This compound is characterized by its unique structure, which includes a benzimidazole moiety, a bromophenyl group, and a chlorobenzyl group
Méthodes De Préparation
The synthesis of N’-[(E)-1-(4-bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide involves multiple steps. The general synthetic route includes the following steps:
Formation of the benzimidazole core: This is typically achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives.
Introduction of the chlorobenzyl group: This step involves the alkylation of the benzimidazole core with 2-chlorobenzyl chloride under basic conditions.
Formation of the hydrazide: The benzimidazole derivative is then reacted with thioacetic acid hydrazide to form the hydrazide intermediate.
Condensation with 4-bromobenzaldehyde: Finally, the hydrazide intermediate is condensed with 4-bromobenzaldehyde to form the target compound.
Analyse Des Réactions Chimiques
N’-[(E)-1-(4-bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the imine group to an amine.
Applications De Recherche Scientifique
N’-[(E)-1-(4-bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of N’-[(E)-1-(4-bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
DNA binding: The benzimidazole moiety may intercalate into DNA, disrupting its function and leading to cell death.
Enzyme inhibition: The compound may inhibit certain enzymes involved in cell proliferation and survival, contributing to its anticancer effects.
Comparaison Avec Des Composés Similaires
N’-[(E)-1-(4-bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide can be compared with other similar compounds, such as:
N’-[(E)-1-(4-bromophenyl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide: This compound has a similar structure but with a methyl group instead of a chlorine atom on the benzyl group.
N’-[(E)-1-(3-bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide: This compound differs in the position of the bromine atom on the phenyl ring.
These structural variations can lead to differences in their chemical reactivity and biological activity, highlighting the uniqueness of N’-[(E)-1-(4-bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide.
Propriétés
Formule moléculaire |
C24H20BrClN4OS |
|---|---|
Poids moléculaire |
527.9 g/mol |
Nom IUPAC |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H20BrClN4OS/c1-16(17-10-12-19(25)13-11-17)28-29-23(31)15-32-24-27-21-8-4-5-9-22(21)30(24)14-18-6-2-3-7-20(18)26/h2-13H,14-15H2,1H3,(H,29,31)/b28-16+ |
Clé InChI |
WVULKFQPROXJDH-LQKURTRISA-N |
SMILES isomérique |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)/C4=CC=C(C=C4)Br |
SMILES canonique |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11987739.png)
![4-chloro-3-[(3-chlorophenyl)sulfamoyl]-N-(1-phenylethyl)benzamide](/img/structure/B11987747.png)
![5'-Bromo-7,9-dichloro-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B11987755.png)
![2-Oxo-4-phenyl-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B11987758.png)
![N'-[(E)-1-(4-pyridinyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B11987761.png)

![N-[(2,4,5-trimethylphenyl)methyl]tetradecanamide](/img/structure/B11987796.png)

![9-Chloro-5-(4-methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11987805.png)

![5-(3,4-dimethoxyphenyl)-4-{[(E)-thiophen-2-ylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11987815.png)
![8-[(3-bromobenzyl)sulfanyl]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11987816.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11987835.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11987839.png)
